1-(4-Methylbenzyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement of these groups within the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups and rings within its structure. For example, the oxadiazol ring might make the compound more reactive towards nucleophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors like polarity, molecular weight, and the presence of various functional groups would all influence properties like solubility, melting point, and boiling point .Scientific Research Applications
Protoporphyrinogen Oxidase Inhibition
Compounds containing the 1,3,4-oxadiazole moiety, like oxadiazon, have been found to inhibit protoporphyrinogen oxidase in plants, yeast, and mice, which is crucial for understanding the mechanism of action of certain herbicides and potentially developing new ones (Matringe et al., 1989).
Antioxidant Activity
Derivatives of 1,3,4-oxadiazoles have been synthesized and shown significant in vitro antioxidant activity, suggesting potential for therapeutic applications as antioxidants. The presence of an aromatic group increases the free radical scavenging activity (Maheshwari, Chawla, & Saraf, 2011).
Antimicrobial Activities
Synthetic efforts have led to the creation of 1,2,4-triazole and 1,3,4-oxadiazole derivatives showing good to moderate antimicrobial activity against various bacterial and fungal strains, indicating their potential use in developing new antimicrobial agents (Bayrak et al., 2009).
Anti-Cancer Applications
Research into substituted 1,3,4-oxadiazoles and their tetrahydropyridine derivatives has highlighted their potential as antimicrobial, anti-inflammatory, and especially anticancer agents, underscoring the importance of the THP moiety in enhancing biological activity (Redda & Gangapuram, 2007).
Catalytic Applications
The synthesis and characterization of metal-organic frameworks and benzyl complexes involving pyrrolidinone structures demonstrate potential applications in catalysis and selective adsorption, which could lead to advancements in material science and chemical synthesis (Ge, Meetsma, & Hessen, 2009).
Future Directions
Properties
IUPAC Name |
1-[(4-methylphenyl)methyl]-4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-12-4-6-13(7-5-12)10-21-11-14(9-16(21)22)18-19-17(20-23-18)15-3-2-8-24-15/h2-8,14H,9-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEZNIDXDUMMNNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CC(CC2=O)C3=NC(=NO3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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